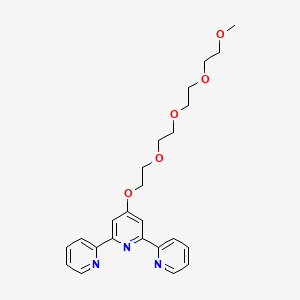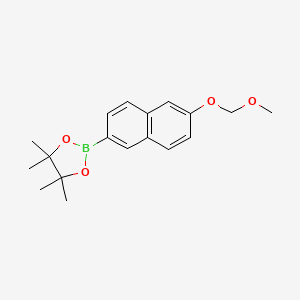![molecular formula C9H13N B6319019 2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 2098260-60-5](/img/structure/B6319019.png)
2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (2E1,4,5,6-THCP) is an organic compound that has been used in scientific research and laboratory experiments. It is a cyclic structure composed of a pyrrole ring with two ethyl substituents, and is a member of the cyclopentapyrrole family. 2E1,4,5,6-THCP has a wide range of applications in the biomedical and pharmaceutical fields, due to its unique properties. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学的研究の応用
2E1,4,5,6-THCP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as aryl amines and quinolines. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, 2E1,4,5,6-THCP has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system.
作用機序
The mechanism of action of 2E1,4,5,6-THCP is not yet fully understood. However, it is believed that the compound works by binding to the active site of acetylcholinesterase, thus inhibiting the enzyme and preventing the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2E1,4,5,6-THCP has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and improved memory. It has also been shown to have an anxiolytic effect, which can lead to reduced anxiety and improved mood. In addition, 2E1,4,5,6-THCP has been shown to have anti-inflammatory effects, as well as to increase the production of dopamine, which can lead to improved mood and increased motivation.
実験室実験の利点と制限
2E1,4,5,6-THCP has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic and has a low cost. However, there are some limitations. It is not soluble in water, and must be used in an organic solvent. In addition, it is not very stable in air, and must be stored in an airtight container.
将来の方向性
The potential future directions for 2E1,4,5,6-THCP are numerous. It could be used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also be used in the development of new drugs for the treatment of depression and anxiety. In addition, it could be used in the development of new drugs for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Finally, it could be used in the development of new drugs for the treatment of cancer.
合成法
2E1,4,5,6-THCP can be synthesized through a variety of methods. One of the most common methods of synthesis is through the reaction of pyrrole with ethylene oxide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a cyclic ether, which is then converted to 2E1,4,5,6-THCP by the addition of an acid. Other methods of synthesis include the reaction of pyrrole with 2-chloroethanol, or the reaction of pyrrole with ethyl bromide in the presence of a base.
特性
IUPAC Name |
2-ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-6-7-4-3-5-9(7)10-8/h6,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMZLKDWHYIEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
![Calix[7]hydroquinone](/img/structure/B6318946.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)




![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)

